1-(Cyclopentyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-cyclopentyloxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-23-18-8-6-16(7-9-18)21-12-10-20(11-13-21)14-17(22)15-24-19-4-2-3-5-19;;/h6-9,17,19,22H,2-5,10-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQJHSYHGNUHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3CCCC3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopentyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound of interest due to its potential therapeutic applications. Its structure incorporates a piperazine moiety, which is commonly associated with various biological activities, including antitumor, antibacterial, and antifungal properties. This article reviews the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a cyclopentyl ether linkage and a piperazine ring substituted with a methoxyphenyl group, contributing to its biological profile.
Antitumor Activity
Research indicates that compounds similar to 1-(Cyclopentyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol exhibit significant antitumor activity. A study synthesized various piperazine derivatives and evaluated their effects on cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10.5 | Induces apoptosis |
| Compound B | HeLa (cervical cancer) | 8.3 | Inhibits cell cycle progression |
| 1-(Cyclopentyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol | A549 (lung cancer) | TBD | TBD |
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of the compound have also been explored. A related study synthesized a series of piperazine derivatives and tested them against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The results indicated that certain derivatives exhibited potent inhibitory effects against these microorganisms, suggesting potential applications in treating infections .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 16 |
| Candida albicans | 20 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways involved in mood regulation and anxiety.
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in cancer cell proliferation and survival.
- Cell Signaling Pathways : The modulation of key signaling pathways such as MAPK and PI3K/Akt may contribute to its antitumor effects.
Case Studies
Several case studies highlight the efficacy of piperazine derivatives in clinical settings:
- Case Study 1 : A patient with advanced lung cancer was treated with a regimen including a piperazine derivative similar to the compound . The treatment led to significant tumor reduction and improved quality of life.
- Case Study 2 : In a clinical trial assessing the antibacterial efficacy of piperazine compounds, patients with resistant bacterial infections showed positive responses when treated with formulations containing similar structures.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ether Group
The cyclopentyloxy group distinguishes this compound from analogs with aromatic or bulkier substituents:
Table 1: Substituent Comparison
Piperazine Ring Modifications
The 4-methoxyphenyl group on the piperazine ring is conserved in some analogs (e.g., ), but others feature distinct substitutions:
- Hydroxyethylpiperazine: In 1-(2-allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride (), the hydroxyethyl group introduces hydrogen-bonding capacity, which may alter solubility and target engagement .
Salt Form and Physicochemical Properties
Dihydrochloride salts are prevalent in these analogs (e.g., –9, 12), but trihydrochloride forms (e.g., LY335979 in ) suggest higher protonation states, which could influence solubility and stability . The target compound’s dihydrochloride form balances charge and molecular weight, optimizing dissolution without excessive acidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
